molecular formula C10H11FN4O3 B038423 9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine CAS No. 117525-25-4

9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine

Numéro de catalogue B038423
Numéro CAS: 117525-25-4
Poids moléculaire: 254.22 g/mol
Clé InChI: SLWSQPYUSBXANQ-JFWOZONXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine, also known as FddA, is a synthetic nucleoside analog that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in the treatment of viral infections and cancer.

Mécanisme D'action

9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine exerts its antiviral and anticancer effects by inhibiting the activity of viral and cellular DNA polymerases. Specifically, 9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine is incorporated into the growing DNA chain, leading to chain termination and inhibition of DNA synthesis. This results in the inhibition of viral replication and cancer cell growth.
Biochemical and Physiological Effects
9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine has been shown to have minimal toxicity in vitro and in vivo. It is rapidly metabolized in the liver and excreted in the urine. 9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine has also been shown to have a low potential for drug interactions, making it an attractive candidate for combination therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine is its broad-spectrum antiviral and anticancer activity. This makes it a promising candidate for the development of novel therapeutics. However, 9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine has some limitations in lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. Additionally, 9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine has a short half-life, which can limit its efficacy.

Orientations Futures

There are several future directions for the development of 9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine as a therapeutic agent. One potential application is in the treatment of drug-resistant viral infections. 9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine has shown activity against drug-resistant strains of HIV and HBV, making it a promising candidate for combination therapy. Another potential application is in the development of targeted anticancer therapies. 9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine has been shown to have activity against a variety of cancer cell lines, and further research is needed to determine its potential as a targeted therapy. Additionally, the development of water-soluble formulations and prodrugs of 9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine may improve its efficacy in vivo.

Méthodes De Synthèse

The synthesis of 9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine involves the conversion of hypoxanthine to 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)hypoxanthine. This is achieved by the reaction of hypoxanthine with 2,3-anhydro-5-O-(4,4'-dimethoxytrityl)-beta-D-ribofuranose in the presence of trifluoroacetic acid. The resulting intermediate is then treated with 2,2'-anhydrous difluorochloromethane to produce 9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine.

Applications De Recherche Scientifique

9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine has been extensively studied for its antiviral and anticancer properties. It has been shown to inhibit the replication of several viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and hepatitis C virus (HCV). 9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine has also demonstrated potent activity against a variety of cancer cell lines, including breast, lung, and colon cancer.

Propriétés

Numéro CAS

117525-25-4

Nom du produit

9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine

Formule moléculaire

C10H11FN4O3

Poids moléculaire

254.22 g/mol

Nom IUPAC

9-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H11FN4O3/c11-6-1-5(2-16)18-10(6)15-4-14-7-8(15)12-3-13-9(7)17/h3-6,10,16H,1-2H2,(H,12,13,17)/t5-,6-,10+/m0/s1

Clé InChI

SLWSQPYUSBXANQ-JFWOZONXSA-N

SMILES isomérique

C1[C@H](O[C@H]([C@H]1F)N2C=NC3=C2NC=NC3=O)CO

SMILES

C1C(OC(C1F)N2C=NC3=C2N=CNC3=O)CO

SMILES canonique

C1C(OC(C1F)N2C=NC3=C2NC=NC3=O)CO

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.